REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12](=O)[CH2:11][CH2:10][C@H:9]1[C:14]([NH2:16])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>O1CCCC1>[CH2:1]([NH:8][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:14][NH:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1[C@@H](CCC1=O)C(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to below 10° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
one liter of 1 M BH3THF complex was slowly added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 28 hours
|
Duration
|
28 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 2 N HCl
|
Type
|
TEMPERATURE
|
Details
|
warmed in a steam bath for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Cellite®
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12](=O)[CH2:11][CH2:10][C@H:9]1[C:14]([NH2:16])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>O1CCCC1>[CH2:1]([NH:8][CH2:12][CH:11]1[CH2:10][CH2:9][CH2:14][NH:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1[C@@H](CCC1=O)C(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to below 10° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
one liter of 1 M BH3THF complex was slowly added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 28 hours
|
Duration
|
28 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 2 N HCl
|
Type
|
TEMPERATURE
|
Details
|
warmed in a steam bath for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Cellite®
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |